molecular formula C21H20N2O3 B12137877 (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12137877
M. Wt: 348.4 g/mol
InChI Key: OGJCKFDWRAVTEV-UHFFFAOYSA-N
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Description

(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyrroloquinoline core. The final step involves the formation of the imino group through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or pyrroloquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis with a different structure and reactivity.

    Benzothiazole derivatives: Compounds with a benzothiazole core that exhibit different chemical and biological properties.

Uniqueness

(1Z)-1-(1,3-benzodioxol-5-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H20N2O3/c1-12-10-21(2,3)23-19-14(12)5-4-6-15(19)18(20(23)24)22-13-7-8-16-17(9-13)26-11-25-16/h4-9,12H,10-11H2,1-3H3

InChI Key

OGJCKFDWRAVTEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=NC4=CC5=C(C=C4)OCO5)C2=O)(C)C

Origin of Product

United States

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